molecular formula C6H14ClNO B13496249 1-Amino-3-cyclopropylpropan-2-ol hydrochloride

1-Amino-3-cyclopropylpropan-2-ol hydrochloride

Cat. No.: B13496249
M. Wt: 151.63 g/mol
InChI Key: IAWKVBYQRUIJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-cyclopropylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a hydrochloride salt form of 1-amino-3-cyclopropylpropan-2-ol, which is a cyclopropyl derivative of amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-cyclopropylpropan-2-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-cyclopropylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form cyclopropylpropanol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include oximes, nitriles, cyclopropylpropanol derivatives, and various substituted amino alcohols.

Scientific Research Applications

1-Amino-3-cyclopropylpropan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-amino-3-cyclopropylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions.

Comparison with Similar Compounds

    3-Amino-2-cyclopropylpropan-1-ol hydrochloride: Similar in structure but differs in the position of the amino and hydroxyl groups.

    2-Amino-3-cyclopropylpropan-1-ol hydrochloride: Another positional isomer with different chemical properties.

Uniqueness: 1-Amino-3-cyclopropylpropan-2-ol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its cyclopropyl group provides rigidity to the molecule, influencing its interactions with other compounds and making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

1-amino-3-cyclopropylpropan-2-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c7-4-6(8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H

InChI Key

IAWKVBYQRUIJDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.